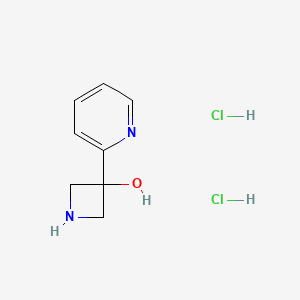

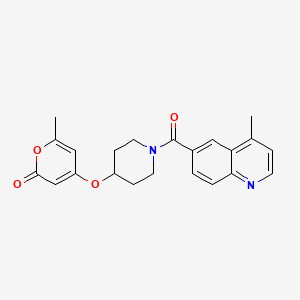

![molecular formula C24H21N5O2S B2542384 N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904588-79-0](/img/structure/B2542384.png)

N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine and related compounds involves innovative synthetic routes that have been explored in various studies. For instance, the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, which shares a similar triazoloquinazolinone core, was achieved through a two-step process starting with anthranilonitrile and a hydrazide . Another study reported the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones from methyl anthranilate using a novel route . Additionally, 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized by cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors . These methods highlight the versatility and creativity in the synthesis of triazoloquinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazolo ring fused to a quinazolinone moiety. This structure is crucial for the biological activity of these compounds. For example, the binding affinity to the benzodiazepine receptor is significantly influenced by the substitution pattern on the triazoloquinazolinone core, as demonstrated by the high affinity of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one . Theoretical calculations performed on 1,2,3-triazolo[1,5-a]quinazolines suggest that structural modifications can be used to fine-tune receptorial affinity .

Chemical Reactions Analysis

The chemical reactivity of triazoloquinazolinone derivatives allows for the generation of a variety of heterocyclic derivatives. For instance, the transformation of the lactam moiety in 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one led to the creation of diverse derivatives . Similarly, the inherent lactam group in 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one was chemically transformed to yield various heterocyclic derivatives . These reactions demonstrate the compounds' versatility for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones resulted in compounds with potent antitumoral properties, indicating that the physical and chemical properties of these derivatives are conducive to biological activity . The characterization of these compounds typically involves NMR, IR, and HREI-MS analyses to confirm their structure .

Applications De Recherche Scientifique

Catalytic Synthesis Approaches

Sulfamic Acid-Catalyzed Synthesis : An efficient method for synthesizing triazolo and benzimidazolo quinazolinone derivatives involves a three-component, one-pot condensation process. This method utilizes sulfamic acid as a green, reusable catalyst, demonstrating an innovative approach to synthesizing complex quinazolinone derivatives, which might share structural similarities with the compound of interest (Heravi, Derikvand, & Ranjbar, 2010).

Chemical Structure and Properties

Structural and Molecular Investigations : Research on triazoloquinazolinium betaines and their molecular rearrangements provides insights into the chemical structure and properties of such compounds. These studies, which include X-ray crystallography, help understand the molecular framework and reactivity patterns that could be relevant for derivatives like N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (Crabb et al., 1999).

Biological Activities and Applications

Adenosine Antagonists : A series of novel triazoloquinazoline derivatives have been identified as potent adenosine receptor antagonists. This discovery underscores the potential therapeutic applications of triazoloquinazolines in drug development, particularly in targeting adenosine receptors for various medical conditions (Francis et al., 1988).

Antimicrobial and Antitumoral Properties

Antimicrobial and Nematicidal Evaluation : New classes of triazoloquinazolinylthiazolidinones have been synthesized and evaluated for their antimicrobial and nematicidal activities. These studies highlight the potential of triazoloquinazoline derivatives as bioactive agents, providing a foundation for further exploration of their applications in addressing microbial infections and nematode infestations (Reddy, Kumar, & Sunitha, 2016).

Antitumoral Agents : Research on the regioselective synthesis of benzo[h][1,2,4]triazolo[5,1-b]quinazoline-7,8-diones reveals potent antitumoral properties. This underscores the potential utility of triazoloquinazoline derivatives in cancer therapy, providing a promising avenue for the development of new antitumoral agents (Wu, Zhang, & Li, 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2S/c1-16-12-13-21(17(2)14-16)32(30,31)24-23-26-22(25-15-18-8-4-3-5-9-18)19-10-6-7-11-20(19)29(23)28-27-24/h3-14H,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAXVMVPNIAGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2542304.png)

![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)

![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)

![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)